molecular formula C10H10N2O2 B6437099 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2549013-42-3

2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B6437099
CAS No.: 2549013-42-3
M. Wt: 190.20 g/mol
InChI Key: DPVUMDXXRZCDNF-UHFFFAOYSA-N
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Description

2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a carbonitrile group at the 3-position and an oxetane ring linked via a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which is then linked to the pyridine ring through a methoxy group. The reaction conditions often involve the use of strong bases or acids to facilitate cyclization and subsequent coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce primary amines. Substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have explored the anti-inflammatory properties of pyridine derivatives, including compounds similar to 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile. For example, derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study : A study evaluated various pyrimidine derivatives for their COX inhibitory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects with IC50_{50} values comparable to established drugs like diclofenac and celecoxib . This suggests that this compound may have similar potential in modulating inflammatory responses.

Anticancer Activity

Compounds containing the pyridine and oxetane frameworks have shown promise in cancer research. The structural features of these compounds allow for interactions with biological targets involved in cancer progression.

Research Findings : Some studies have reported that related compounds exhibit inhibitory effects on kinases associated with various cancers. For instance, pyrazolopyridine compounds have been identified as inhibitors of JAK kinases, which are implicated in inflammatory and proliferative diseases . Given its structural similarities, this compound may also act as an inhibitor against specific cancer pathways.

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a scaffold for developing novel derivatives with enhanced biological activities. The introduction of different substituents on the pyridine or oxetane rings can lead to compounds with improved potency and selectivity.

Synthesis Techniques : Green chemistry approaches are increasingly being applied to synthesize such compounds efficiently. One-pot reactions and the use of environmentally friendly catalysts are becoming standard practices in developing these derivatives .

Data Table: Potential Applications of this compound

Application AreaDescriptionKey Findings/References
Anti-inflammatoryInhibition of COX enzymesIC50_{50} values comparable to celecoxib
AnticancerInhibition of cancer-related kinasesPotential activity against JAK kinases
Synthesis of DerivativesScaffold for novel drug developmentGreen synthesis methods employed

Mechanism of Action

The mechanism of action of 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which might be crucial for its biological activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.

    2-[(oxetan-2-yl)methoxy]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of the oxetane and pyridine rings provides a distinct set of chemical properties that can be exploited in various applications .

Biological Activity

The compound 2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a pyridine derivative featuring an oxetane ring, which is of significant interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Structure Overview

The molecular structure of this compound includes:

  • A pyridine ring which is known for its ability to participate in various chemical interactions.
  • An oxetane ring , which can undergo ring-opening reactions that may enhance the compound's biological activity.
  • A methoxy group that can influence the solubility and reactivity of the molecule.

Physical Properties

PropertyValue
Molecular FormulaC10_{10}H10_{10}N2_{2}O
Molecular Weight178.20 g/mol
Melting PointNot extensively documented
SolubilityVariable depending on solvent

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may modulate enzyme activity through binding interactions facilitated by the pyridine and oxetane rings.
  • Receptor Modulation : Potential interaction with biological receptors, influencing signaling pathways.
  • Chemical Reactivity : The oxetane ring's ability to undergo ring-opening can lead to the formation of reactive intermediates, enhancing its biological effects.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. Specific assays have shown inhibition of bacterial growth, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, studies on related pyridine derivatives demonstrated IC50_{50} values against COX enzymes that suggest significant anti-inflammatory potential .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyridine derivatives including this compound. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a comparative study with known anti-inflammatory agents like diclofenac, the compound exhibited promising results with an IC50_{50} value comparable to those agents, indicating its potential as an anti-inflammatory drug candidate .

Properties

IUPAC Name

2-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-2-1-4-12-10(8)14-7-9-3-5-13-9/h1-2,4,9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVUMDXXRZCDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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